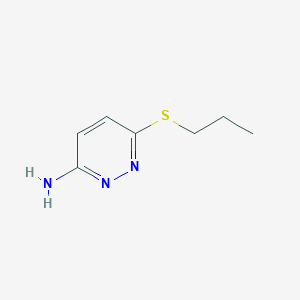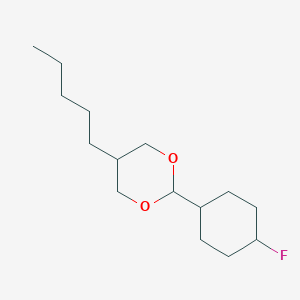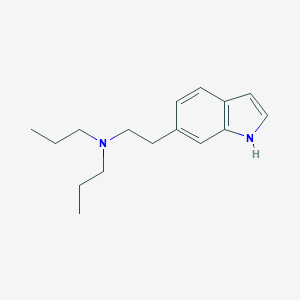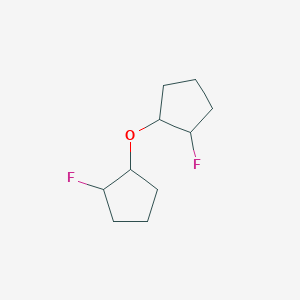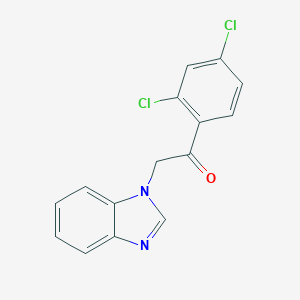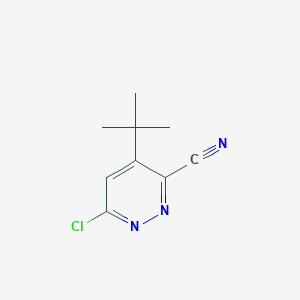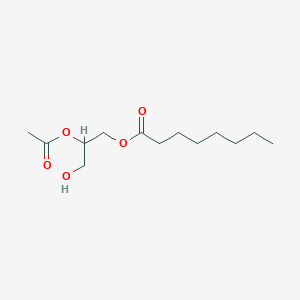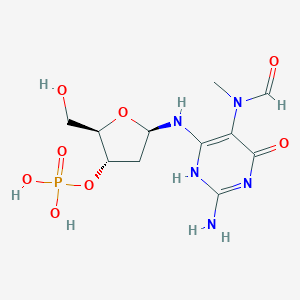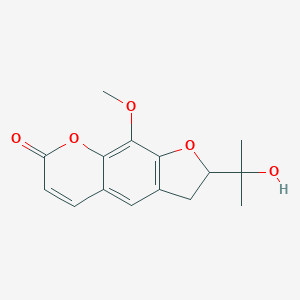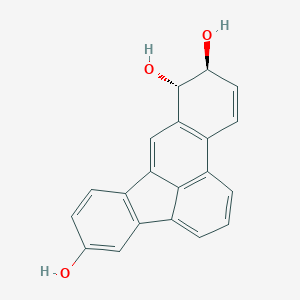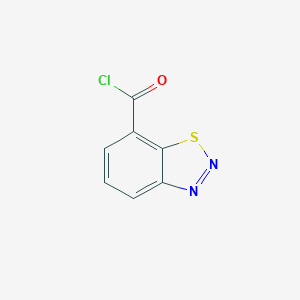
1,2,3-Benzothiadiazole-7-carbonyl chloride
Vue d'ensemble
Description
1,2,3-Benzothiadiazole-7-carbonyl chloride, also known as BTC-Cl, is a chemical compound that belongs to the class of benzothiadiazole derivatives. It is widely used in various scientific research applications due to its unique properties and characteristics.
Mécanisme D'action
The mechanism of action of 1,2,3-Benzothiadiazole-7-carbonyl chloride is not fully understood. However, studies have shown that it interacts with various cellular targets, including DNA, proteins, and enzymes, leading to the inhibition of cell growth and proliferation. It also induces apoptosis, a programmed cell death process, in cancer cells, making it a potential therapeutic agent for cancer treatment.
Biochemical and Physiological Effects:
1,2,3-Benzothiadiazole-7-carbonyl chloride has various biochemical and physiological effects, including its ability to inhibit the activity of topoisomerases, enzymes that are essential for DNA replication and transcription. It also induces the expression of pro-apoptotic proteins and inhibits the expression of anti-apoptotic proteins, leading to the induction of apoptosis in cancer cells. Additionally, it has been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1,2,3-Benzothiadiazole-7-carbonyl chloride in lab experiments include its high purity, good stability, and ease of synthesis. It is also a versatile compound that can be used in various research applications. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action and potential therapeutic applications.
Orientations Futures
There are various future directions for the research and development of 1,2,3-Benzothiadiazole-7-carbonyl chloride. These include its use as a diagnostic tool for the detection of cancer and other diseases, the development of novel therapeutic agents based on its structure and properties, and the exploration of its potential applications in materials science and nanotechnology. Further studies are needed to fully understand its mechanism of action and potential applications in various fields.
Conclusion:
In conclusion, 1,2,3-Benzothiadiazole-7-carbonyl chloride is a versatile and promising chemical compound that has various scientific research applications. Its unique properties and characteristics make it a potential candidate for various research fields, including materials science, nanotechnology, and medicine. Further studies are needed to fully understand its mechanism of action and potential therapeutic applications.
Applications De Recherche Scientifique
1,2,3-Benzothiadiazole-7-carbonyl chloride has various scientific research applications, including its use as a fluorescent probe for the detection of metal ions, a precursor for the synthesis of benzothiadiazole-based organic semiconductors, and a potential therapeutic agent for the treatment of cancer and other diseases. Its unique properties, such as its high fluorescence quantum yield and good biocompatibility, make it a promising candidate for various research applications.
Propriétés
Numéro CAS |
124371-49-9 |
|---|---|
Nom du produit |
1,2,3-Benzothiadiazole-7-carbonyl chloride |
Formule moléculaire |
C7H3ClN2OS |
Poids moléculaire |
198.63 g/mol |
Nom IUPAC |
1,2,3-benzothiadiazole-7-carbonyl chloride |
InChI |
InChI=1S/C7H3ClN2OS/c8-7(11)4-2-1-3-5-6(4)12-10-9-5/h1-3H |
Clé InChI |
FHWNOXLHRUSQMV-UHFFFAOYSA-N |
SMILES |
C1=CC(=C2C(=C1)N=NS2)C(=O)Cl |
SMILES canonique |
C1=CC(=C2C(=C1)N=NS2)C(=O)Cl |
Synonymes |
1,2,3-Benzothiadiazole-7-carbonyl chloride (9CI) |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

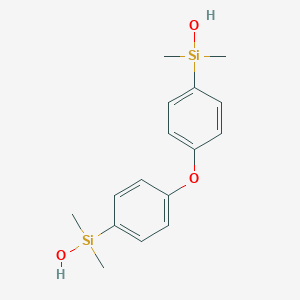
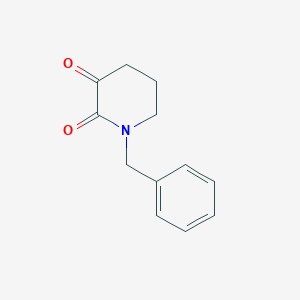
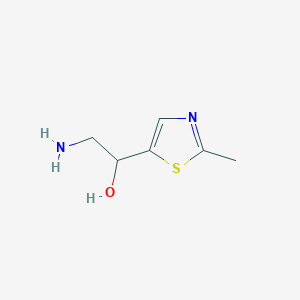
![1H-Benzo[d]imidazole-6-carboxamide](/img/structure/B37902.png)
